[(1-methyl-1H-pyrazol-4-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine
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Overview
Description
(1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl and isobutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common method starts with the preparation of the individual pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. The subsequent steps involve the alkylation of the pyrazole rings with methyl and isobutyl groups, followed by the formation of the amine linkage between the two pyrazole units.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for therapeutic applications.
Medicine
In medicine, the compound is explored for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is used in the synthesis of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine
- (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine
- (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine
Uniqueness
(1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is unique due to its specific substitution pattern and the presence of two pyrazole rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H21N5 |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
1-[1-(2-methylpropyl)pyrazol-3-yl]-N-[(1-methylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C13H21N5/c1-11(2)9-18-5-4-13(16-18)8-14-6-12-7-15-17(3)10-12/h4-5,7,10-11,14H,6,8-9H2,1-3H3 |
InChI Key |
UHBBUOUYDYUUNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC(=N1)CNCC2=CN(N=C2)C |
Origin of Product |
United States |
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